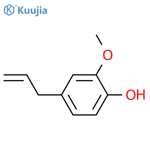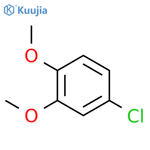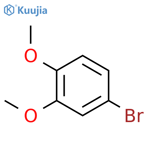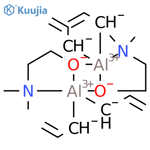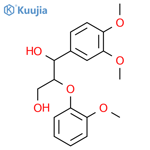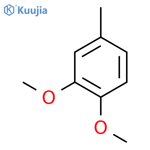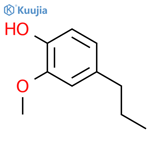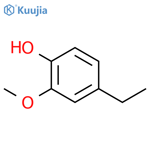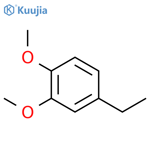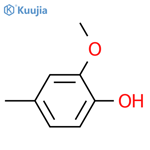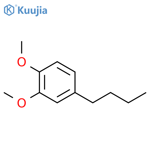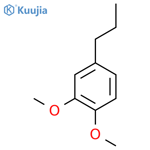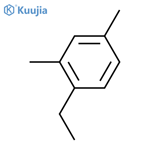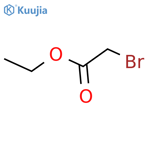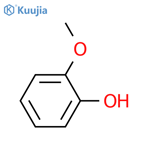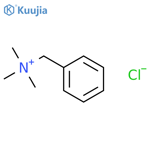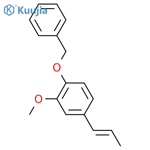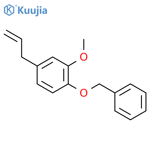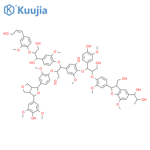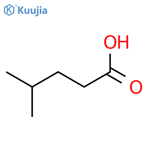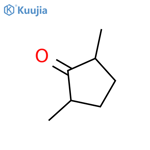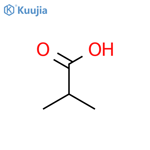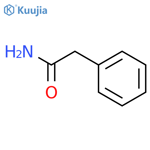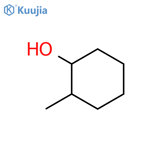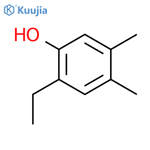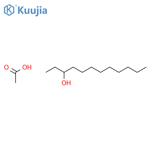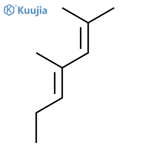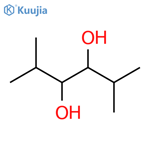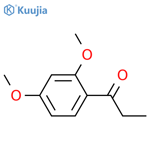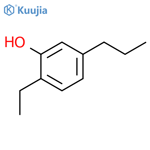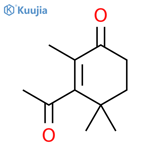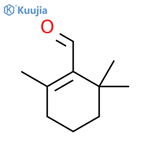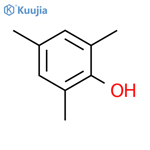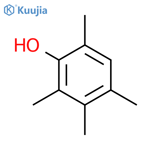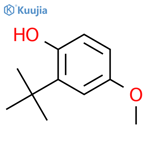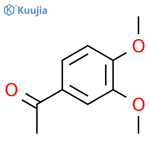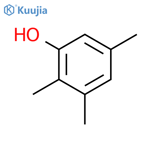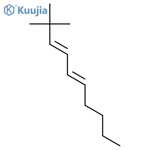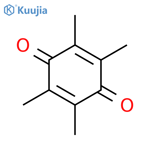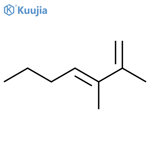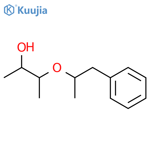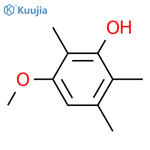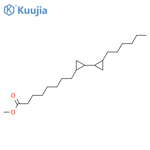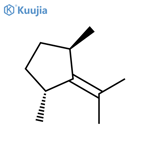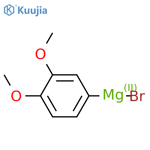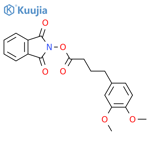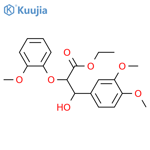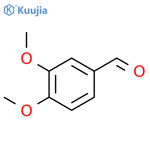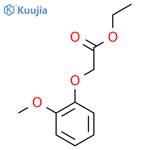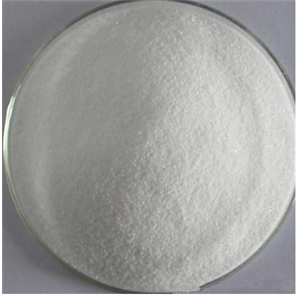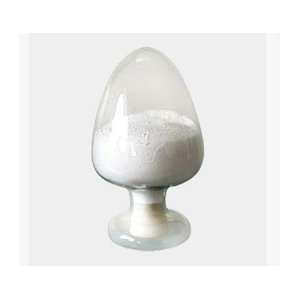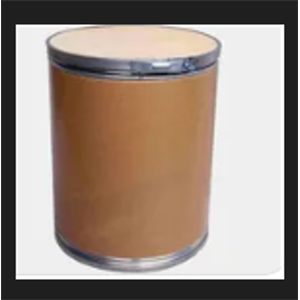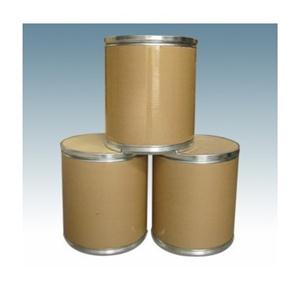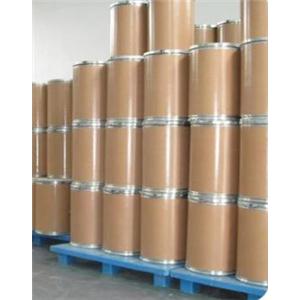- Catalyst-free ligin valorization by acetoacetylation. Structural elucidation by comparison with model compounds, Green Chemistry, 2018, 20(13), 2959-2966
Cas no 93-15-2 (Methyl Eugenol)
メチルオイゲノール(Methyl Eugenol)は、芳香族化合物の一種で、化学式C11H14O2で表されるフェニルプロパノイド系の天然香料成分です。主にバジルやクローブなどの植物に含まれ、甘くスパイシーな香気特性を有します。化学的には4-アリル-1,2-ジメトキシベンゼンの構造を持ち、揮発性有機化合物(VOC)に分類されます。
その高い揮発性と優れた香気安定性から、香料工業において重要な調合原料として利用されています。特に昆虫誘引剤としての特性が科学的に確認されており、農業分野での害虫防除システムに応用可能です。分子量178.23 g/mol、沸点約248℃の物性を示し、有機溶媒への溶解性に優れているため、各種製剤化にも適しています。

Methyl Eugenol structure
商品名:Methyl Eugenol
Methyl Eugenol 化学的及び物理的性質
名前と識別子
-
- Methyl eugenol
- TIMTEC-BB SBB007916
- 1-(3,4-Dimethoxyphenyl)-2-propene
- 1,2-dimethoxy-4-(2-propenyl)-benzen
- 1,2-Dimethoxy-4-allylbenzene
- 1,3,4-Eugenol methyl ether
- 4-allyl-1,2-dimethoxy-benzen
- 4-Allyl-1,2-dimethyoxybenzene
- 4-Allyl-1,2-dimethoxybenzene
- 3-(3,4-Dimethoxyphenyl)-1-propene
- Allyl-3,4-dimethoxybenzene
- Eugenol methyl ether
- 1,2-dimethoxy-4-(2-propen-1-yl)benzene
- 1,2-DiMethoxy-4-(2-propenyl)benzene
- 1,2-dimethoxy-4-(prop-2-en-1-yl)benzene
- 1-allyl-3,4-dimethoxybenzene
- 3,4-dimethoxyallylbenzene
- 3-METHYLEUGENOL
- 4-Allylveratrol
- 4-allylveratrole
- Allyl veratrole
- FEMA 2475
- femanumber2475
- LEVO-ROSE OXIDE
- O-Methyleugenol
- [ "" ]
- Methyleugenol
- Eugenyl methyl ether
- Methyl eugenol ether
- Veratrole methyl ether
- Benzene, 1,2-dimethoxy-4-(2-propenyl)-
- Methyl eugenyl ether
- O-Methyl eugenol
- 4-allyl-1,2-dimethoxy-benzene
- Benzene, 4-allyl-1,2-dimethoxy-
- ENT 21040
- 1-(3,4-Dimethoxyphe
- 1,2-Dimethoxy-4-(2-propen-1-yl)benzene (ACI)
- Benzene, 1,2-dimethoxy-4-(2-propenyl)- (9CI)
- Benzene, 4-allyl-1,2-dimethoxy- (8CI)
- Veratrole, 4-allyl- (6CI)
- 3,4-Dimethoxy-1-(2-propenyl)benzene
- 3-(3,4-Dimethoxyphenyl)propene
- Chavibetol methyl ether
- Methylchavibetol
- NSC 209528
- NSC 8900
- MLS001333206
- MLS001333205
- SMR000112378
- MLS001065600
- MLSMR
- Methyl Eugenol
-
- MDL: MFCD00008652
- インチ: 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3
- InChIKey: ZYEMGPIYFIJGTP-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(OC)=CC(CC=C)=CC=1
- BRN: 1910871
計算された属性
- せいみつぶんしりょう: 178.09938g/mol
- ひょうめんでんか: 0
- XLogP3: 2.5
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 4
- どういたいしつりょう: 178.09938g/mol
- 単一同位体質量: 178.09938g/mol
- 水素結合トポロジー分子極性表面積: 18.5Ų
- 重原子数: 13
- 複雑さ: 156
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 178.23
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- におい: Mild-spicy, slightly herbal odor
- Vapor Density: greater than 1.0 (NTP, 1992) (Relative to Air)
- Stability Shelf Life: Stable to air, heat and light.
- Temperature: When heated to decomposition it emits acrid smoke and irritating fumes.
- Taste: BITTER, BURNING TASTE
- 色と性状: Oil
- 密度みつど: 1.036 g/mL at 25 °C(lit.)
- ゆうかいてん: −4 °C (lit.)
- ふってん: 254-255 °C(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - 屈折率: n20/D 1.534(lit.)
- ようかいど: 0.5g/l
- すいようせい: 不溶性
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 18.46000
- LogP: 2.43230
- 屈折率: Index of refraction = 1.5340 at 20 °C/D
- におい: Mild-spicy, slightly herbal odor
- マーカー: 6073
- ようかいせい: 水に溶けず、エタノールに溶ける。
- じょうきあつ: 0.02 mm Hg at 68 °F ; 1 mm Hg at 185.0° F (NTP, 1992)
- FEMA: 2475
Methyl Eugenol セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H315,H319,H335,H351
- 警告文: P261,P281,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 22-36/37/38-40
- セキュリティの説明: S26-S36/37/39
- RTECS番号:CY2450000
-
危険物標識:

- リスク用語:R22; R36/37/38; R40
- ちょぞうじょうけん:2-8°C
- どくせい:LD50 orally in rats: 1560 mg/kg (Jenner)
Methyl Eugenol 税関データ
- 税関コード:29093090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Methyl Eugenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM255842-500g |
4-Allyl-1,2-dimethoxybenzene |
93-15-2 | 95% | 500g |
$215 | 2022-06-09 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2901-20mg |
Methyl Eugenol |
93-15-2 | ≥98% | 20mg |
¥100元 | 2023-09-15 | |
| TRC | M303015-10mg |
Methyleugenol |
93-15-2 | 10mg |
$110.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M21421-20mg |
Methyl Eugenol |
93-15-2 | 20mg |
¥98.0 | 2021-09-08 | ||
| Enamine | EN300-698375-25.0g |
1,2-dimethoxy-4-(prop-2-en-1-yl)benzene |
93-15-2 | 95.0% | 25.0g |
$35.0 | 2025-03-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-232373-5g |
4-Allyl-1,2-dimethoxybenzene, |
93-15-2 | ≥98% | 5g |
¥181.00 | 2023-09-05 | |
| Enamine | EN300-698375-0.1g |
1,2-dimethoxy-4-(prop-2-en-1-yl)benzene |
93-15-2 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1360-25ML |
4-Allyl-1,2-dimethoxybenzene |
93-15-2 | >98.0%(GC) | 25ml |
¥190.00 | 2024-07-12 | |
| TRC | M303015-100mg |
Methyleugenol |
93-15-2 | 100mg |
$597.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1360-25ml |
Methyl Eugenol |
93-15-2 | 98.0%(GC) | 25ml |
¥180.0 | 2022-06-10 |
Methyl Eugenol 合成方法
合成方法 1
合成方法 2
合成方法 3
合成方法 4
合成方法 5
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether , 1,2-Dibromoethane ; rt; 2 h, reflux
1.2 Solvents: Hexane ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 Solvents: Hexane ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
リファレンス
- Synthesis method of eugenol methyl ether as flavoring agent, China, , ,
合成方法 6
はんのうじょうけん
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 12 h, 60 °C
リファレンス
- Pd-catalyzed cross-coupling of haloarenes and chloroarene-Cr(CO)3 complexes with stabilized vinyl- and allylaluminium reagents, Synlett, 2003, (12), 1783-1788
合成方法 7
合成方法 8
合成方法 9
合成方法 10
合成方法 11
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
リファレンス
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
,
Applied Catalysis,
2023,
325,
合成方法 12
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
リファレンス
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
,
Applied Catalysis,
2023,
325,
合成方法 13
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Diglyme ; 4 h, 150 - 155 °C
リファレンス
- Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts, Acta Chimica Slovenica, 2010, 57(1), 29-36
合成方法 14
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum , Copper Solvents: Methanol , Water ; 7 h, 220 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity
,
Catalysis Science & Technology,
2015,
5(4),
2117-2124
合成方法 15
合成方法 16
合成方法 17
合成方法 18
はんのうじょうけん
1.1 Catalysts: Bis(triphenylphosphine)nickel dichloride
リファレンス
- Dichlorobis(triphenylphosphine)-nickel(II), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-11
合成方法 19
合成方法 20
合成方法 21
合成方法 22
合成方法 23
はんのうじょうけん
1.1 Catalysts: Copper(II) 2-ethylhexanoate , 5,10-Dihydro-5,10-bis[4-(trifluoromethyl)phenyl]phenazine Solvents: Toluene ; 18 h, rt
リファレンス
- Decarboxylative Olefination of Activated Aliphatic Acids Enabled by Dual Organophotoredox/Copper Catalysis, ACS Catalysis, 2018, 8(3), 1715-1719
合成方法 24
はんのうじょうけん
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
リファレンス
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
,
Applied Catalysis,
2023,
325,
合成方法 25
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
リファレンス
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
,
Applied Catalysis,
2023,
325,
Methyl Eugenol Raw materials
- 4-Bromo-1,2-dimethoxybenzene
- Veratraldehyde
- 4-Chloro-1,2-dimethoxybenzene
- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
- Ethyl bromoacetate
- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
- Guaiacol
- Lignin
- Ethyl 2-(2-methoxyphenoxy)acetate
- Magnesium,bromo(3,4-dimethoxyphenyl)-
- Benzyltrimethylammonium chloride
- Aluminum, bis[μ-[2-(dimethylamino-κN)ethanolato-κO:κO]]tetra-2-propenyldi-, stereoisomer (9CI)
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate
- Eugenol
Methyl Eugenol Preparation Products
- 3,4-Dimethoxytoluene (494-99-5)
- 4-Methylpentanoic acid (646-07-1)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-Ethylguaiacol (2785-89-9)
- 2,5-dimethylcyclopentan-1-one (4041-09-2)
- 4-Ethyl-1,2-dimethoxybenzene (5888-51-7)
- Benzyl isoeugenol (92666-21-2)
- 2-Methylpropanoic acid (79-31-2)
- 2-Methoxy-4-methylphenol (93-51-6)
- 2-Phenylacetamide (103-81-1)
- cis-2-Methylcyclohexanol (7443-70-1)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- 3-Acetoxydodecane (60826-26-8)
- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)
- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)
- 2,4-heptadiene, 2,4-dimethyl- (74421-05-9)
- 2,3,4,5-Tetramethyl-1,4-hexadiene (51504-54-2)
- 2,5-Dimethyl-3,4-hexanediol (22607-11-0)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 2-Ethyl-5-propylphenol (72386-20-0)
- 2-Cyclohexen-1-one, 3-acetyl-2,4,4-trimethyl- (94391-24-9)
- Cyclopentane, 1-ethyl-2-(4-methylpentyl)- (219726-60-0)
- β-Cyclocitral (432-25-7)
- 2,4,6-Trimethylphenol (527-60-6)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 3-tert-Butyl-p-hydroxyanisole (121-00-6)
- 3',4'-Dimethoxyacetophenone (1131-62-0)
- 2,3,5-Trimethyphenol (697-82-5)
- Veratrole (91-16-7)
- Methyl Eugenol (93-15-2)
- (3E,5E)-2,2-dimethyldeca-3,5-diene (55638-50-1)
- 4-Allyl-1-(benzyloxy)-2-methoxybenzene (57371-42-3)
- 2,3,5,6-Tetramethyl-p-benzoquinone (527-17-3)
- 1,3-Heptadiene, 2,3-dimethyl- (74779-65-0)
- 3-(1-Methyl-2-phenylethoxy)-2-butanol (74810-46-1)
- 3-Methoxy-2,5,6-trimethylphenol (34883-03-9)
- [1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester (56687-68-4)
- Cyclopentane, 1,3-dimethyl-2-(1-methylethylidene)-, (1R,3R)-rel- (61142-30-1)
Methyl Eugenol サプライヤー
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
(CAS:93-15-2)Methyl Eugenol
注文番号:JH109
在庫ステータス:in Stock
はかる:25kg
清らかである:98.00%
最終更新された価格情報:Monday, 8 January 2024 17:37
価格 ($): negotiated
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
(CAS:93-15-2)Methyleugenol
注文番号:TB02980
在庫ステータス:in Stock
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
清らかである:>98%
最終更新された価格情報:Tuesday, 21 January 2025 17:57
価格 ($):price inquiry
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:93-15-2)Methyl eugenol
注文番号:LE1335
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:40
価格 ($):discuss personally
Methyl Eugenol 関連文献
-
Lei Cai,Lingkui Meng,Jing Zeng,Qian Wan Org. Chem. Front. 2021 8 3150
-
Santosh Rudrawar,Philip S. Kerry,Marie-Anne Rameix-Welti,Andrea Maggioni,Jeffrey C. Dyason,Faith J. Rose,Sylvie van der Werf,Robin J. Thomson,Nadia Naffakh,Rupert J. M. Russell,Mark von Itzstein Org. Biomol. Chem. 2012 10 8628
-
Dominique Harakat,Jacques Muzart,Jean Le Bras RSC Adv. 2012 2 3094
-
Ljubo? U?jak,Silvana Petrovi?,Milica Drobac,Marina Sokovi?,Tatjana Stanojkovi?,Ana ?iri?,Marjan Niketi? Food Funct. 2017 8 278
-
5. LXIV.—The essential oil of Cinnamomum Oliveri(bail.) or brisbane sassafrasGeorge Watson Hargreaves J. Chem. Soc. Trans. 1916 109 751
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-15-2)Methyl eugenol

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-15-2)Methyl eugenol

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
